molecular formula C14H12O3 B1683662 Trioxsalen CAS No. 3902-71-4

Trioxsalen

Cat. No. B1683662
CAS RN: 3902-71-4
M. Wt: 228.24 g/mol
InChI Key: FMHHVULEAZTJMA-UHFFFAOYSA-N
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Description

Trioxsalen is a furanocoumarin and a psoralen derivative . It belongs to the group of medicines called psoralens . It is used along with ultraviolet light (found in sunlight and some special lamps) in a treatment called psoralen plus ultraviolet light A (PUVA) to treat vitiligo, a disease in which skin color is lost .


Synthesis Analysis

A new simple, accurate, rapid, and precise Gradient High-performance liquid chromatographic (HPLC) method was developed and validated for the determination of Trioxsalen . Compatibility studies of trioxsalen with pharmaceutical excipients were also conducted .


Molecular Structure Analysis

The molecular formula of Trioxsalen is C14H12O3 . It has a molecular weight of 228.24 g/mol . The IUPAC name is 2,5,9-trimethylfuro [3,2-g]chromen-7-one .


Chemical Reactions Analysis

Binary mixtures between the trioxsalen and pharmaceutical excipients (namely, magnesium stearate, α-lactose, microcrystalline cellulose 102, pregelatinized starch, mannitol, sodium lauryl sulfate, sodium starch glycolate, and croscarmellose sodium) were examined . The trioxsalen–sodium lauryl sulfate mixture displayed some physical interaction based on the DTA and DSC results, but the FTIR study ruled out any chemical change .


Physical And Chemical Properties Analysis

Trioxsalen is a white to off-white or grayish, odorless, crystalline powder . It is insoluble in water and slightly soluble in alcohol .

Scientific Research Applications

Dermatology: Treatment of Skin Conditions

Trioxsalen is widely used in dermatology, particularly in the treatment of psoriasis and vitiligo . It is used in PUVA therapy (Psoralen combined with UVA radiation), where it acts as a photosensitizing agent . This treatment helps in repigmentation in vitiligo and reduces the hyperproliferation of skin cells in psoriasis.

Photodynamic Therapy

In photodynamic therapy (PDT) , trioxsalen is activated by Cherenkov light to produce reactive oxygen species that can kill cancer cells . It has been investigated for its potential to enhance the efficacy of PDT in cancer treatment.

Pharmacology: Drug-Excipient Compatibility

Trioxsalen’s compatibility with pharmaceutical excipients is crucial for the development of solid dosage forms like tablets. Studies using techniques like DSC, DTA, and FTIR have evaluated its stability and interaction with various excipients .

Cancer Research: DNA Damage Visualization

Trioxsalen can be conjugated to dyes for confocal microscopy to visualize sites of DNA damage. This application is particularly useful in cancer research to study the mechanisms of DNA repair and the effects of DNA damage .

Development of Antisense Oligonucleotides

The compound is being explored for the development of antisense oligonucleotides . These molecules can be cross-linked specifically to a mutant mRNA sequence, offering a targeted approach to treat genetic disorders .

Immunology: Skin Photosensitization

In immunological studies, trioxsalen-induced skin photosensitization is used to understand the body’s immune response to UV light and photosensitizing compounds. This research can inform treatments for autoimmune skin diseases .

Analytical Chemistry: Quantitative Estimation

Trioxsalen is quantitatively estimated in pharmaceutical forms using RP-HPLC methods . This analytical application ensures the quality and dosage accuracy of trioxsalen in medicinal products .

Mechanism of Action

Target of Action

Trioxsalen, a furanocoumarin and a psoralen derivative , primarily targets DNA . It is obtained from several plants, mainly Psoralea corylifolia . DNA plays a crucial role in cell division, growth, and function, making it a significant target for many therapeutic agents.

Biochemical Pathways

The primary biochemical pathway affected by Trioxsalen involves the creation of interstrand cross-links in DNA . This process inhibits DNA synthesis and cell division, leading to cell apoptosis . Trioxsalen also has unique crosslinking features to DNA .

Pharmacokinetics

It is known that trioxsalen is administered either topically or orally in conjunction with uv-a for phototherapy treatment of vitiligo and hand eczema .

Result of Action

The result of Trioxsalen’s action at the molecular level is the creation of interstrand cross-links in DNA . This leads to the inhibition of DNA synthesis and cell division, potentially causing cell apoptosis . At the cellular level, the recovery from the cell injury may be followed by increased melanisation of the epidermis .

Action Environment

The action of Trioxsalen is influenced by environmental factors such as light. Specifically, Trioxsalen requires exposure to ultraviolet radiation or sunlight to become pharmacologically active . Furthermore, the compound’s action, efficacy, and stability can be influenced by the presence of other substances. For instance, excipients used in drug formulations can interact with Trioxsalen, potentially affecting its action .

Safety and Hazards

Trioxsalen is a very strong medicine that increases the skin’s sensitivity to sunlight . In addition to causing serious sunburns if not properly used, it has been reported to increase the chance of skin cancer and cataracts . Also, like too much sunlight, PUVA can cause premature aging of the skin .

Future Directions

Trioxsalen is used in conjunction with UV-A for phototherapy treatment of vitiligo . It may take several weeks or months to help your condition . For oral dosage form (tablets), it is usually taken 2 to 4 hours before exposure to UV light .

properties

IUPAC Name

2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHHVULEAZTJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023716
Record name Trioxsalen
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Molecular Weight

228.24 g/mol
Source PubChem
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Physical Description

Solid
Record name Trioxsalen
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Mechanism of Action

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death.
Record name Trioxsalen
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Product Name

Trioxsalen

CAS RN

3902-71-4
Record name Trimethylpsoralen
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Record name TRIOXSALEN
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Record name Trioxsalen
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 4,8-dimethyl-7-(2'-chloroallyloxy)coumarin (500 mg., 1.89 m mole) and N,N-diethylaniline (5.0 ml) was protected by an "Aquasorb" (TM), brand of phosphorous pentoxide drying tube, while being heated under reflux for twenty-four hours at an oil bath temperature of 220°-225° C. Treatment of the reaction mixture as described in part 1-B gave some black, ether-insoluble material which was discarded. The desired 4,5',8-trimethylpsoralene was obtained as a tan solid (154 mg., 41.6% yield), which was recrystallized from 95% ethanol to obtain light tan needles (53 mg., 14% yield) of m.p. 233° C. (rptd: m.p. 234° C.). Its infrared spectrum was identical to that of a commercial sample.
Quantity
500 mg
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reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
[Compound]
Name
1-B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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